molecular formula C13H10N4O B2507327 5-(2-phenoxyphenyl)-2H-tetrazole CAS No. 220429-69-6

5-(2-phenoxyphenyl)-2H-tetrazole

Cat. No.: B2507327
CAS No.: 220429-69-6
M. Wt: 238.25
InChI Key: GHCLLWCBVCNWTJ-UHFFFAOYSA-N
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Description

5-(2-phenoxyphenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-phenoxyphenyl)-2H-tetrazole typically involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: The initial step involves the preparation of the 2-phenoxyphenyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where phenol reacts with a halogenated benzene derivative under basic conditions.

    Tetrazole Ring Formation: The phenoxyphenyl intermediate is then subjected to a cyclization reaction with sodium azide (NaN₃) and a suitable catalyst, such as copper sulfate (CuSO₄), to form the tetrazole ring. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-phenoxyphenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing nitrogen atoms.

Scientific Research Applications

5-(2-phenoxyphenyl)-2H-tetrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-phenoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Lacks the phenoxy group, resulting in different chemical properties and applications.

    5-(4-chlorophenyl)-2H-tetrazole:

    5-(2-methoxyphenyl)-2H-tetrazole: Features a methoxy group, impacting its chemical behavior and applications.

Uniqueness

5-(2-phenoxyphenyl)-2H-tetrazole is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical properties and enhances its potential for various applications. The combination of the tetrazole ring and the phenoxyphenyl group makes it a versatile compound in synthetic chemistry, biological research, and industrial applications.

Properties

IUPAC Name

5-(2-phenoxyphenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCLLWCBVCNWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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